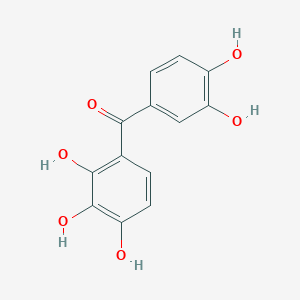

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Beschreibung

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a compound known for its significant biological activities. It is a type of benzophenone derivative that has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase isoenzymes . This compound is also recognized for its antioxidant properties, making it a subject of interest in various scientific research fields .

Eigenschaften

CAS-Nummer |

61445-51-0 |

|---|---|

Molekularformel |

C13H10O6 |

Molekulargewicht |

262.21 g/mol |

IUPAC-Name |

(3,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |

InChI |

InChI=1S/C13H10O6/c14-8-3-1-6(5-10(8)16)11(17)7-2-4-9(15)13(19)12(7)18/h1-5,14-16,18-19H |

InChI-Schlüssel |

REIZMDJZLFAPQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the bromination and demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone . The Wolf-Kishner reduction product of the latter compound and its derivatives with bromine are also synthesized . The reaction conditions often include the use of zinc chloride and phosphorous oxychloride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions and conditions

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: Halogenation and other substitution reactions can modify the phenolic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation often involves reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions include various hydroxy and halogenated derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrase isoenzymes.

Medicine: Potential therapeutic agent due to its antioxidant and enzyme inhibitory activities.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase isoenzymes, inhibiting their activity. This inhibition is crucial for regulating pH and ion balance in various biological systems . The molecular targets include the zinc-bound solvent molecule in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone

- (4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

- 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

Uniqueness

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific arrangement of hydroxyl groups, which contributes to its potent enzyme inhibitory and antioxidant activities. This structural uniqueness allows it to interact differently with biological targets compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.